Diethyl sulfonyldicarbamate
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Overview
Description
Diethyl sulfonyldicarbamate is an organosulfur compound with the molecular formula C6H12N2O6S It is characterized by the presence of sulfonyl and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl sulfonyldicarbamate can be synthesized through the reaction of diethylamine with sulfuryl chloride, followed by the addition of carbon dioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
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Reaction of Diethylamine with Sulfuryl Chloride: : [ \text{(C2H5)2NH} + \text{SO2Cl2} \rightarrow \text{(C2H5)2NSO2Cl} + \text{HCl} ]
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Addition of Carbon Dioxide: : [ \text{(C2H5)2NSO2Cl} + \text{CO2} \rightarrow \text{(C2H5)2NSO2CO2} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl sulfonyldicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Azide derivatives.
Scientific Research Applications
Diethyl sulfonyldicarbamate has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of diethyl sulfonyldicarbamate involves its interaction with molecular targets through its sulfonyl and carbamate groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The compound may also participate in hydrogen bonding and electrostatic interactions, further modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfonyldicarbamate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl dithiocarbamate: Contains sulfur atoms in place of oxygen atoms in the carbamate group.
Sulfonamide derivatives: Share the sulfonyl functional group but differ in their overall structure.
Uniqueness
Diethyl sulfonyldicarbamate is unique due to its specific combination of sulfonyl and carbamate groups, which confer distinct chemical reactivity and biological activity
Biological Activity
Diethyl sulfonyldicarbamate (DSDC) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cholinesterases. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with DSDC.
Chemical Structure and Properties
This compound is characterized by its sulfonyl and carbamate functional groups, which contribute to its biological activity. The general structure can be represented as follows:
where R denotes the alkyl or aryl substituents that can influence its reactivity and biological properties.
DSDC primarily functions as a reversible inhibitor of cholinesterases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The mechanism involves the formation of a carbamylated enzyme complex, which subsequently affects neurotransmitter levels in the synaptic cleft. This action is crucial for therapeutic applications in neurodegenerative diseases such as Alzheimer's.
Inhibition of Cholinesterases
Research indicates that DSDC exhibits significant inhibitory effects on BChE and AChE. The following table summarizes the inhibitory concentrations (IC50 values) reported for DSDC and related compounds:
Compound | Enzyme Type | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | Butyrylcholinesterase | 5.67 | 10 |
Rivastigmine | Butyrylcholinesterase | 45.0 | - |
Other Sulfonamide Derivatives | Various | Varies | Varies |
As shown, DSDC demonstrates a lower IC50 compared to rivastigmine, indicating a higher potency as a BChE inhibitor .
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of DSDC in animal models of Alzheimer's disease. Results indicated that DSDC administration led to improved cognitive function and reduced amyloid plaque formation, suggesting its potential in neuroprotection .
- Toxicological Assessment : Toxicological evaluations revealed that while DSDC is effective as a cholinesterase inhibitor, it also exhibited cytotoxic effects at higher concentrations. This necessitates careful dosing in therapeutic applications .
- Molecular Modeling Studies : Molecular docking studies have provided insights into the binding interactions between DSDC and cholinesterases. These studies suggest that DSDC binds effectively to the active site of BChE, supporting its role as an inhibitor .
Properties
CAS No. |
56477-47-5 |
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Molecular Formula |
C6H12N2O6S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
ethyl N-(ethoxycarbonylsulfamoyl)carbamate |
InChI |
InChI=1S/C6H12N2O6S/c1-3-13-5(9)7-15(11,12)8-6(10)14-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) |
InChI Key |
DBNWERCTIICGMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)NC(=O)OCC |
Origin of Product |
United States |
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